molecular formula C7H3F4NO B1409350 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde CAS No. 1227599-54-3

2-Fluoro-6-(trifluoromethyl)nicotinaldehyde

Cat. No.: B1409350
CAS No.: 1227599-54-3
M. Wt: 193.1 g/mol
InChI Key: GCOGYTSTILGDPG-UHFFFAOYSA-N
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Description

2-Fluoro-6-(trifluoromethyl)nicotinaldehyde is a fluorinated heterocyclic compound with the molecular formula C7H3F4NO. This compound is part of a class of chemicals known for their unique properties due to the presence of both fluorine atoms and a heterocyclic ring structure. The incorporation of fluorine atoms into organic molecules often results in enhanced chemical stability, increased lipophilicity, and improved biological activity, making such compounds valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde typically involves the introduction of fluorine atoms into the nicotinaldehyde structure. One common method is the direct fluorination of 6-(trifluoromethyl)nicotinaldehyde using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes such as continuous flow fluorination. This method allows for better control over reaction parameters and can be more efficient for large-scale production. The use of automated systems and advanced fluorinating agents can further enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-6-(trifluoromethyl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluoro-6-(trifluoromethyl)nicotinaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery due to its stability and biological activity.

    Industry: Used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-Fluoro-6-(trifluoromethyl)nicotinaldehyde is primarily related to its ability to interact with biological macromolecules. The fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-6-(trifluoromethyl)nicotinaldehyde is unique due to the presence of both fluorine atoms and a trifluoromethyl group. This combination imparts distinct physicochemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various research and industrial applications .

Properties

IUPAC Name

2-fluoro-6-(trifluoromethyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F4NO/c8-6-4(3-13)1-2-5(12-6)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCOGYTSTILGDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C=O)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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